molecular formula C6H10N2OS2 B8293090 2-((2-Aminothiazol-5-yl)thio)propan-1-ol

2-((2-Aminothiazol-5-yl)thio)propan-1-ol

Cat. No.: B8293090
M. Wt: 190.3 g/mol
InChI Key: ZXJGPADTIIDIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Aminothiazol-5-yl)thio)propan-1-ol is a useful research compound. Its molecular formula is C6H10N2OS2 and its molecular weight is 190.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H10N2OS2

Molecular Weight

190.3 g/mol

IUPAC Name

2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]propan-1-ol

InChI

InChI=1S/C6H10N2OS2/c1-4(3-9)10-5-2-8-6(7)11-5/h2,4,9H,3H2,1H3,(H2,7,8)

InChI Key

ZXJGPADTIIDIKP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)SC1=CN=C(S1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (97 mg, 2.56 mmol) was suspended in tetrahydrofuran (5 mL). Thereafter, under cooling on ice, a tetrahydrofuran (6 mL) solution of ethyl 2-((2-aminothiazol-5-yl)thio)propanoate (0.2 g, 0.85 mmol) was added to the obtained suspension, and the thus obtained mixture was then stirred for 30 minutes. Thereafter, sodium sulfate and water were added to the reaction solution, and the obtained mixture was then stirred. Insoluble matters were removed by filtration, and the filtrate was then concentrated in vacuo. The obtained residue was purified by preparative thin-layer chromatography (chloroform:methanol=5:1) to obtain 2-((2-aminothiazol-5-yl)thio)propan-1-ol (103 mg, 63%) in the form of a yellow oily product.
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
ethyl 2-((2-aminothiazol-5-yl)thio)propanoate
Quantity
0.2 g
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Four

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